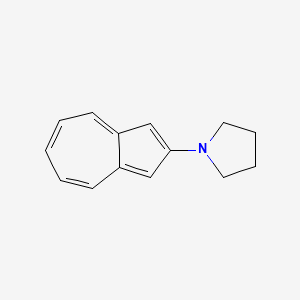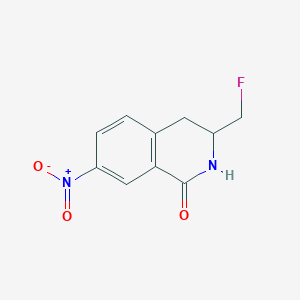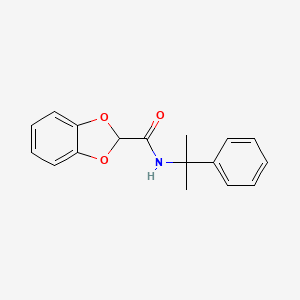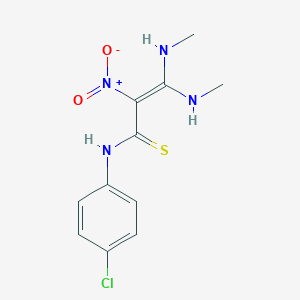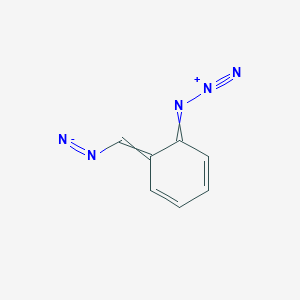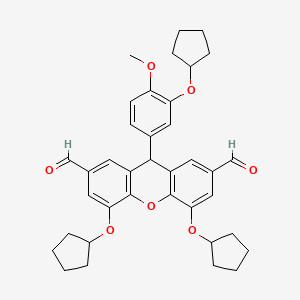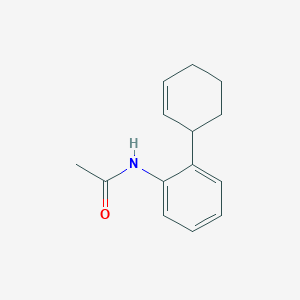![molecular formula C17H16O B14254057 Anthracene, 9-[(1S)-1-methoxyethyl]- CAS No. 361535-44-6](/img/structure/B14254057.png)
Anthracene, 9-[(1S)-1-methoxyethyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anthracene, 9-[(1S)-1-methoxyethyl]- is a derivative of anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of anthracene, 9-[(1S)-1-methoxyethyl]- typically involves the functionalization of anthracene at the 9-position. One common method is the Friedel-Crafts alkylation, where anthracene reacts with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride . Another method involves the use of Grignard reagents, where a Grignard reagent reacts with anthracene to introduce the desired substituent .
Industrial Production Methods
Industrial production of anthracene derivatives often involves large-scale organic synthesis techniques. The Elbs reaction, which involves the cyclodehydration of o-methyl- or o-methylene-substituted diarylketones, is one such method used for the preparation of anthracene derivatives . Additionally, metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are employed to introduce various functional groups into the anthracene framework .
化学反应分析
Types of Reactions
Anthracene, 9-[(1S)-1-methoxyethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert anthracene derivatives to dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can introduce different substituents into the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and bromine for bromination are commonly employed.
Major Products
The major products formed from these reactions include anthraquinone derivatives, dihydroanthracene derivatives, and various substituted anthracenes .
科学研究应用
Anthracene, 9-[(1S)-1-methoxyethyl]- has several scientific research applications:
作用机制
The mechanism of action of anthracene, 9-[(1S)-1-methoxyethyl]- involves its interaction with molecular targets through its aromatic system. The compound can intercalate into DNA, affecting its structure and function. Additionally, it can participate in photophysical processes, such as fluorescence and phosphorescence, which are useful in bioimaging and electronic applications .
相似化合物的比较
Similar Compounds
Anthracene: The parent compound, known for its blue fluorescence under UV light.
9-Methylanthracene: A derivative with a methyl group at the 9-position.
9,10-Diphenylanthracene: Known for its use in OLEDs and as a blue light emitter.
Uniqueness
Anthracene, 9-[(1S)-1-methoxyethyl]- is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and photophysical properties. This makes it particularly useful in applications requiring specific electronic and optical characteristics .
属性
CAS 编号 |
361535-44-6 |
|---|---|
分子式 |
C17H16O |
分子量 |
236.31 g/mol |
IUPAC 名称 |
9-[(1S)-1-methoxyethyl]anthracene |
InChI |
InChI=1S/C17H16O/c1-12(18-2)17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h3-12H,1-2H3/t12-/m0/s1 |
InChI 键 |
SJGPOUFALJZJIS-LBPRGKRZSA-N |
手性 SMILES |
C[C@@H](C1=C2C=CC=CC2=CC3=CC=CC=C31)OC |
规范 SMILES |
CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]-](/img/structure/B14253977.png)
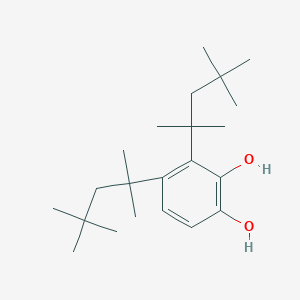
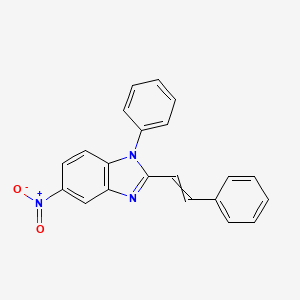
![1,3,5-Benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester](/img/structure/B14253989.png)
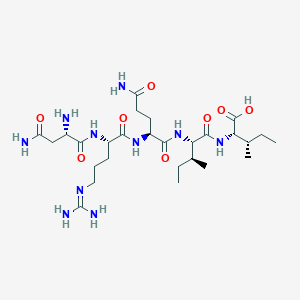
![2,2'-([1,1'-Biphenyl]-2,2'-diyl)bis[5-(4-fluorophenyl)-1,3,4-oxadiazole]](/img/structure/B14254010.png)
